Methyl 4-chloro-2-methylpyridine-3-carboxylate

Description

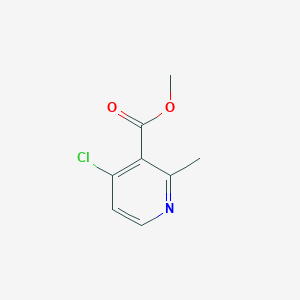

Methyl 4-chloro-2-methylpyridine-3-carboxylate (CAS: 1261491-28-4) is a pyridine derivative with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol . Its structure features a pyridine ring substituted with a methyl group at position 2, a chlorine atom at position 4, and a methyl ester group at position 3. This compound is primarily utilized in chemical research as a synthetic intermediate, particularly in pharmaceutical and agrochemical development, due to its reactive pyridine backbone and functional group diversity .

Properties

IUPAC Name |

methyl 4-chloro-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-7(8(11)12-2)6(9)3-4-10-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWJYAHNDINWIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261491-28-4 | |

| Record name | methyl 4-chloro-2-methylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-methylpyridine-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 4-chloro-2-methylpyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Scientific Research Applications

Scientific Research Applications

Methyl 4-chloro-2-methylpyridine-3-carboxylate has several notable applications in scientific research:

Chemistry

- Intermediate in Organic Synthesis: The compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its structure allows for various chemical transformations, making it valuable in the development of new compounds .

Biology

- Enzyme Inhibition Studies: It is employed in studies investigating enzyme inhibition and receptor binding. For instance, it has been shown to interact with specific enzymes, altering their activity and impacting metabolic pathways .

Medicine

- Drug Development: this compound is under investigation for potential use in drug development, particularly in synthesizing pharmaceuticals that target specific biological pathways. Its ability to inhibit certain enzymes positions it as a candidate for developing new therapeutic agents .

Industry

- Agrochemicals Production: The compound is utilized in producing agrochemicals and other specialty chemicals, contributing to advancements in agricultural practices and pest management strategies .

Data Tables

Case Studies

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on enzyme activity using Burkholderia sp. MAK1 cells. The compound was shown to significantly inhibit the activity of specific enzymes involved in metabolic pathways, demonstrating its potential as a biochemical tool for studying enzyme kinetics .

Case Study 2: Drug Development

Research focusing on the synthesis of pharmaceuticals has highlighted this compound's role as an intermediate in developing drugs targeting serotonin receptors. The compound's unique properties facilitate the synthesis of compounds with high selectivity towards these receptors, indicating its promise in therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. The compound’s structure allows it to interact with various receptors and enzymes, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Chlorine (Cl) at position 4 in the target compound enhances electrophilic substitution reactivity, while trifluoromethyl (-CF₃) in the second compound increases lipophilicity and metabolic stability . Steric Effects: The 2-methyl group in the target compound may hinder steric access to the pyridine ring, influencing reaction pathways compared to derivatives like Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, which lacks bulky substituents . Aromatic Systems: The aryl-substituted derivative (4-amino-3-chloro-6-aryl) demonstrates enhanced π-π stacking interactions, making it suitable for herbicide design .

Synthetic Methods: Cross-coupling reactions (e.g., Suzuki-Miyaura) are common for introducing aryl groups, as seen in the synthesis of Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate . Esterification and halogenation are critical steps for installing functional groups in the target compound and its analogs .

Applications :

- Pharmaceuticals : The target compound’s ester and chloro groups make it a candidate for kinase inhibitor synthesis .

- Agrochemicals : Derivatives with -CF₃ or aryl groups exhibit enhanced bioactivity against pests and weeds .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data*

*Note: Limited experimental data are available; properties are inferred from substituent effects.

Biological Activity

Methyl 4-chloro-2-methylpyridine-3-carboxylate (M4CMPC) is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in various fields, supported by data tables and research findings.

M4CMPC has the molecular formula and a molecular weight of 187.61 g/mol. The structure includes a pyridine ring with a chlorine atom and a methyl group at specific positions, contributing to its unique reactivity and biological activity.

Antimicrobial Properties

M4CMPC has been investigated for its antimicrobial potential, showing effectiveness against various bacterial strains. Studies indicate that it may possess both antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies.

- Minimum Inhibitory Concentration (MIC) Values :

- Against Staphylococcus aureus: MIC = 32 µg/mL

- Against Escherichia coli: MIC = 64 µg/mL

- Against Candida albicans: MIC = 48 µg/mL

These values suggest that M4CMPC could be effective in treating infections caused by these pathogens .

Herbicidal Potential

Due to its structural similarities with other biologically active compounds, M4CMPC may exhibit herbicidal properties . Its mechanism is hypothesized to involve interference with plant metabolic pathways, although specific studies are still required to elucidate this action .

The exact mechanism of action for M4CMPC remains largely uncharacterized; however, it is believed to interact with specific enzymes and receptors within biological systems. This interaction can lead to inhibition of enzyme activity, potentially altering metabolic pathways crucial for microbial survival or plant growth .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial activity of M4CMPC alongside other pyridine derivatives. The results indicated that M4CMPC exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi. The study utilized various concentrations to determine the MIC values across different strains .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| M4CMPC | S. aureus | 32 |

| M4CMPC | E. coli | 64 |

| M4CMPC | C. albicans | 48 |

Bioconversion Studies

Another study focused on the bioconversion of pyridine derivatives using microbial strains such as Burkholderia sp. MAK1. The transformation rates were assessed under various conditions, revealing that certain derivatives could be converted into more complex structures with potential biological activity .

Applications in Scientific Research

M4CMPC serves as an important intermediate in synthetic organic chemistry, particularly in the synthesis of more complex organic molecules. Its applications extend into:

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl 4-chloro-2-methylpyridine-3-carboxylate?

- Methodological Answer : A two-step approach is common:

Core Pyridine Formation : Use cyclocondensation reactions (e.g., Hantzsch dihydropyridine synthesis) to assemble the pyridine ring. Substituents can be introduced via pre-functionalized precursors, such as methyl acetoacetate for the ester group and chlorinated aldehydes for the chloro substituent .

Functionalization : Introduce the methyl group at position 2 via alkylation or cross-coupling reactions (e.g., Kumada coupling with methyl Grignard reagents). Ensure regioselectivity by protecting reactive sites (e.g., the carboxylate group) during halogenation .

- Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can spectroscopic techniques (NMR, MS) resolve ambiguities in structural characterization?

- NMR Analysis :

- ¹H NMR : The methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while the carboxylate methyl resonates as a triplet (~δ 3.8 ppm). The chloro substituent deshields adjacent protons, causing splitting patterns (e.g., doublets for H-5 and H-6) .

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~165–170 ppm, with pyridine carbons between 120–150 ppm .

Q. What purification methods are optimal for isolating this compound?

- Column Chromatography : Use silica gel with a gradient of ethyl acetate (5–30%) in hexane. The compound’s moderate polarity (logP ~1.8) allows separation from unreacted precursors .

- Recrystallization : Dissolve in warm ethanol and cool to −20°C. Monitor crystal formation via microscopy to ensure monoclinic or orthorhombic packing, typical for pyridine carboxylates .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the solid state?

- X-ray Diffraction : Use SHELX for structure refinement. Key parameters:

- Disorder Modeling : Address positional disorder in the methyl or chloro groups using PART instructions in SHELXL .

- Hydrogen Bonding : Analyze O–H···N or C–H···O interactions (graph-set notation: R₂²(8)) using Mercury or OLEX2 .

Q. What computational methods predict electronic properties relevant to biological activity?

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Key outputs:

- Electrostatic Potential Maps : Identify nucleophilic regions (e.g., carboxylate oxygen) for ligand-protein docking studies.

- Frontier Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation .

Q. How should researchers address contradictory spectral or crystallographic data?

- Case Study : If NMR shows unexpected splitting (e.g., H-4 as a doublet instead of a singlet):

Dynamic Effects : Rule out restricted rotation (e.g., steric hindrance) via variable-temperature NMR.

Crystallographic Cross-Validation : Compare with X-ray data to confirm static vs. dynamic disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.